molecular formula C13H17NO2 B13870362 5-Hexoxy-2-hydroxybenzonitrile

5-Hexoxy-2-hydroxybenzonitrile

Cat. No.: B13870362
M. Wt: 219.28 g/mol
InChI Key: GJAMWCVMWMEXID-UHFFFAOYSA-N
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Description

5-Hexoxy-2-hydroxybenzonitrile is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzonitrile, featuring a hydroxy group at the second position and a hexoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexoxy-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with hexanol under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the hydroxy group, followed by the addition of hexanol to form the hexoxy group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Hexoxy-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hexoxy-2-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hexoxy-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxy and hexoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The nitrile group can also participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexoxy-2-hydroxybenzonitrile is unique due to its combination of hydroxy, hexoxy, and nitrile groups, which provide a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-hexoxy-2-hydroxybenzonitrile

InChI

InChI=1S/C13H17NO2/c1-2-3-4-5-8-16-12-6-7-13(15)11(9-12)10-14/h6-7,9,15H,2-5,8H2,1H3

InChI Key

GJAMWCVMWMEXID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)O)C#N

Origin of Product

United States

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